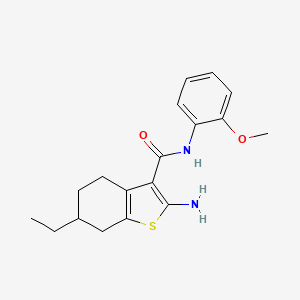

2-amino-6-ethyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-6-ethyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-3-11-8-9-12-15(10-11)23-17(19)16(12)18(21)20-13-6-4-5-7-14(13)22-2/h4-7,11H,3,8-10,19H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSOZSYOCRBYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-6-ethyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₂N₂O₂S

- Molecular Weight : 330.45 g/mol

- CAS Number : 777879-12-6

- Structural Characteristics : The compound features a benzothiophene core with an amino group and a methoxyphenyl substituent, which may influence its biological interactions.

Biological Activity Overview

The compound has been studied for various biological activities, including anticancer and antiviral effects. Its activity is often linked to the structural features of the molecule that allow it to interact with biological targets effectively.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds in the benzothiophene class. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

- Case Studies :

| Compound | Inhibition Rate (%) at 50 μM |

|---|---|

| 2-Amino Compound A | 23.1% |

| 2-Amino Compound B | 57.0% |

| 2-Amino Compound C | 38.7% |

Antiviral Activity

Research indicates that compounds within this chemical framework may also exhibit antiviral properties:

- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication or entry into host cells.

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Substituents Impact : Variations in substituent groups on the aromatic rings significantly affect potency and selectivity against different cancer types or viral strains.

- Functional Group Influence : Electron-withdrawing groups generally enhance activity by stabilizing reactive intermediates during metabolic transformations.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₂N₂O₂S

- CAS Number : 725705-44-2

- Molecular Weight : 330.45 g/mol

The compound features a benzothiophene core, which is known for its biological activity. The presence of the amino and carboxamide functional groups enhances its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 2-amino-6-ethyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as antiviral agents. Research indicates that derivatives of benzothiophene can inhibit viral replication through various mechanisms. For instance, certain structural modifications have shown enhanced activity against viruses such as HIV and DENV (Dengue Virus) in vitro .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly as a Mannich base. Mannich bases have demonstrated significant cytotoxicity against various cancer cell lines. Studies show that modifications in the aromatic rings of Mannich bases influence their potency against cancer cells . The specific compound under discussion has shown promising results in inhibiting cell proliferation in human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) models.

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The mechanism involves modulation of signaling pathways associated with neuroinflammation.

Case Studies and Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Key Structural Insights :

- Position 6 Substituents: Ethyl vs. Methyl: The ethyl group increases lipophilicity (logP ~3.2 vs. tert-Butyl: Introduces steric bulk, which may improve receptor binding specificity but limit metabolic stability .

- Phenyl Substituents :

- 2-Methoxy (Target): The methoxy group participates in hydrogen bonding with polar residues in enzyme active sites, as observed in crystallographic studies of related analogs .

- 4-Methyl (): Enhances hydrophobic interactions but lacks hydrogen-bonding capability, leading to reduced affinity in certain assays .

Critical Analysis of Structure-Activity Relationships (SAR)

- Position 6 Modifications :

- Phenyl Ring Substituents :

- 2-Methoxy : Critical for hydrogen bonding in enzyme inhibition assays; removal (e.g., 4-methyl) diminishes activity .

Q & A

Q. What are the common synthetic routes and characterization techniques for 2-amino-6-ethyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via acylation reactions using anhydrides (e.g., succinic, maleic, or glutaric anhydride) in dry dichloromethane. Purification methods include reverse-phase HPLC or methanol recrystallization. Characterization involves:

- Spectroscopy : IR for NH, C=O, and C-O stretching; H/C NMR for structural elucidation (e.g., methoxyphenyl proton shifts at δ 3.8–4.2 ppm).

- Mass Spectrometry : LC-MS and HRMS for molecular weight confirmation .

Key Tip : Optimize reaction time and temperature to reduce byproduct formation.

Q. How can researchers assess the biological activity of this compound in preclinical studies?

- Methodological Answer :

- In vitro assays : Antioxidant activity via DPPH/ABTS radical scavenging; anti-inflammatory activity via COX-2 inhibition.

- In vivo models : Carrageenan-induced paw edema in rodents for anti-inflammatory evaluation.

- Mechanistic studies : Western blotting for cytokine/protein expression (e.g., TNF-α, IL-6) .

Note : Use dose-response curves to establish IC values and validate reproducibility across triplicate experiments.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CHCl).

- Waste Disposal : Segregate halogenated waste (from chlorinated intermediates) per EPA guidelines.

Reference institutional Chemical Hygiene Plans for advanced courses (e.g., courses numbered above 698) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : Apply factorial designs (e.g., 2 or response surface methodology) to:

- Vary parameters : Catalyst loading, temperature, solvent polarity.

- Assess outcomes : Yield, purity (via HPLC), and reaction time.

Use software like JMP or Minitab for multivariate analysis to identify significant factors and interactions .

Case Study : A 3 factorial design reduced reaction steps for analogous benzothiophene derivatives by 30% .

Q. How can computational methods resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to compare affinity across studies.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., methoxyphenyl π-stacking vs. hydrogen bonding).

- Docking Studies : Use AutoDock Vina to validate binding modes against crystallographic data.

Cross-reference with experimental IC values to reconcile discrepancies .

Q. What advanced separation techniques improve purity for structural analogs of this compound?

- Methodological Answer :

- Flash Chromatography : Optimize gradients using TLC data (e.g., hexane:ethyl acetate 7:3).

- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water for chiral resolution.

- Membrane Technologies : Explore nanofiltration for large-scale purification (CRDC subclass RDF2050104) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Systematic Substitution : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.

- Bioisosteres : Test tetrahydrofuran analogs to enhance metabolic stability.

- Data Correlation : Plot logP vs. IC to identify hydrophobicity-activity trends .

Q. What computational tools enhance data management for multi-institutional studies on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.